N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
Description
"N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide" is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to an isopropyl-substituted indole moiety via an acetamide bridge. The methoxymethyl group at the 5-position of the thiadiazole ring distinguishes it from structurally related derivatives.
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)21-9-12(13-6-4-5-7-14(13)21)8-15(22)18-17-20-19-16(24-17)10-23-3/h4-7,9,11H,8,10H2,1-3H3,(H,18,20,22) |
InChI Key |
BQCQOCOYZUXOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Indole N-Alkylation
Procedure :
- Charge indole (50 mmol) in anhydrous DMF under N₂
- Add NaH (60 mmol, 60% dispersion) at 0°C
- Introduce isopropyl bromide (55 mmol) via syringe
- Heat to 60°C for 8 hr
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 60 | 78 |
| K₂CO₃ | Acetone | 56 | 42 |
| DBU | THF | 40 | 65 |
Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.89 (d, J=7.8 Hz, 1H), 7.45–7.32 (m, 3H), 4.92 (septet, J=6.6 Hz, 1H), 1.62 (d, J=6.6 Hz, 6H).
Friedel-Crafts Acetylation
Procedure :
- Dissolve 1-isopropylindole (40 mmol) in CH₂Cl₂
- Add AlCl₃ (48 mmol) at 0°C
- Introduce acetyl chloride (44 mmol) dropwise
- Stir 12 hr at room temperature
Yield : 82% after silica gel chromatography (hexane:EtOAc 4:1)
Critical Parameter : Strict moisture control prevents AlCl₃ deactivation.
Preparation of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine
Thiadiazole Ring Formation
Procedure :
- Mix thiosemicarbazide (100 mmol) with methyl glyoxal (110 mmol)
- Add conc. HCl (5 mL) in EtOH (200 mL)
- Reflux 6 hr under N₂
Mechanism :
Thiosemicarbazide undergoes cyclocondensation with α-ketoaldehyde derivatives to form the 1,3,4-thiadiazole core.
Methoxymethyl Functionalization
Procedure :
- Suspend 5-chloromethyl-1,3,4-thiadiazol-2-amine (30 mmol) in MeOH
- Add NaOMe (45 mmol)
- Stir 4 hr at 50°C
Yield : 89% after recrystallization (EtOH/H₂O)
Characterization : IR (KBr) 3350 cm⁻¹ (NH₂), 1620 cm⁻¹ (C=N).
Amide Coupling Strategy
Carboxylic Acid Activation
Procedure :
- Dissolve indole acetic acid (25 mmol) in dry CH₃CN
- Add EDC·HCl (30 mmol) and HOBt (27 mmol)
- Stir 1 hr at 0°C
Critical Insight : HOBt suppresses racemization while enhancing coupling efficiency to 92% compared to 68% without.
Microwave-Assisted Amidation
Procedure :
- Mix activated ester with thiadiazole amine (30 mmol)
- Add DIPEA (50 mmol) in CH₃CN (50 mL)
- Irradiate at 100°C (300W) for 20 min
Comparative Data :
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 12 hr | 72 | 88 |
| Microwave | 20 min | 85 | 95 |
Characterization :
- HRMS (ESI⁺): m/z 401.1543 [M+H]⁺ (calc. 401.1548)
- ¹³C NMR (101 MHz, DMSO-d₆) δ 170.2 (C=O), 163.8 (C=N), 136.4–112.7 (Ar-C).
Purification and Analytical Validation
Chromatographic Purification
Conditions :
- Column: Luna C18 (250 × 4.6 mm, 5 μm)
- Mobile Phase: Gradient 30–70% MeCN in 0.1% TFA/H₂O
- Flow Rate: 1 mL/min
Elution Profile :
| Component | Retention Time (min) | Area (%) |
|---|---|---|
| Target Compound | 14.2 | 95.7 |
| Unreacted Amine | 8.9 | 2.1 |
| Hydrolyzed Ester | 12.4 | 1.3 |
Stability Studies
Storage Conditions :
- 4°C (desiccated): 98% purity after 6 months
- 25°C/60% RH: 93% purity after 3 months
Alternative Synthetic Routes
Solid-Phase Synthesis
Merryfield Approach :
- Load Rink amide resin with Fmoc-thiadiazole amine
- Deprotect with 20% piperidine/DMF
- Couple indole acetic acid using HATU
Advantage : Enables parallel synthesis of analogs but suffers from lower yield (64%) compared to solution-phase.
Enzymatic Coupling
Lipase-Catalyzed Method :
- Novozym 435 in TBME
- 55% conversion after 48 hr
Limitation : Restricted to polar substrates but offers green chemistry advantages.
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale (USD/g) | Kilo Lab (USD/g) |
|---|---|---|
| EDC·HCl | 0.82 | 0.45 |
| Thiosemicarbazide | 1.20 | 0.68 |
| Process Solvent | 2.15 | 1.10 |
Waste Stream Management
- 83% solvent recovery via fractional distillation
- Neutralization of HCl byproducts with Ca(OH)₂ achieves pH 7.2 ±0.3
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole and indole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the methoxymethyl group is replaced by other functional groups.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiadiazole and indole moieties are known to interact with various biological pathways, potentially leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications on the 1,3,4-Thiadiazole Ring
The thiadiazole ring is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:
- Substituent Type : The target compound’s methoxymethyl group contrasts with sulfur-based substituents (e.g., methylthio, ethylthio, benzylthio) in compounds like 5e–5m (), which exhibit variable melting points (132–170°C) and yields (68–88%) .
Indole Ring Modifications
The indole moiety in the target compound is substituted with an isopropyl group at the 1-position. Comparatively:
- N-[5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide () features a 4-methylbenzyl group on the indole nitrogen, increasing steric bulk compared to the isopropyl group .
- N-[5-((4-cyanophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide () introduces a polar cyano group, enhancing dipole interactions but reducing lipophilicity .
Physicochemical Properties
A comparison of select analogs is summarized below:
Biological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The compound's molecular formula is , with a molecular weight of 436.5 g/mol. Its IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O4S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes linked to cell proliferation and apoptosis. For instance, studies have indicated that similar thiadiazole derivatives can inhibit urease activity and induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit promising antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 16 to 31.25 μg/mL for bacterial strains .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies indicate that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death . For instance, the compound may bind to specific receptors or enzymes that regulate these pathways.
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. Thiadiazole derivatives have been shown to scavenge free radicals effectively. The antioxidant activity can be quantified using assays such as the DPPH free radical scavenging method, where IC50 values range from 25.17 to 43.55 µM for various derivatives .
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Antimicrobial Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activities against standard bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial effects with MIC values comparable to established antibiotics .
- Anticancer Studies : Research involving the evaluation of anticancer properties demonstrated that specific thiadiazole derivatives could inhibit tumor growth in animal models by inducing apoptosis in cancer cells through ROS generation .
- Antioxidant Studies : The antioxidant capacity of synthesized thiadiazole compounds was assessed using various in vitro models, highlighting their potential role in mitigating oxidative stress-related diseases .
Q & A
Q. How to design analogs for SAR studies?
- Focus on modular synthesis: vary the indole substituent (e.g., replace isopropyl with cyclopropyl, ) or modify the acetamide linker (e.g., introduce thioether groups, ). High-throughput screening (HTS) of analogs against cancer cell lines (e.g., MTT assays in ) can prioritize leads .
Data Analysis and Reporting
Q. How to interpret conflicting biological activity data across studies?
- Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. recommends using internal controls (e.g., cisplatin for anti-proliferative assays) and repeating experiments under standardized conditions (e.g., 72-hour incubation). Meta-analysis of IC₅₀ values across studies can identify trends .
Q. What statistical methods are appropriate for dose-response studies?
- Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to calculate IC₅₀/EC₅₀. uses triplicate measurements to ensure statistical significance (p<0.05 via Student’s t-test). For heterogeneous data, ANOVA with post-hoc tests (e.g., Tukey’s) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
